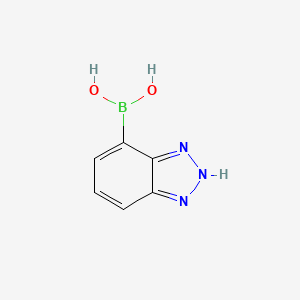

1H-Benzotriazole-7-boronic acid

Descripción general

Descripción

1H-Benzotriazole-7-boronic acid is a compound that combines the structural features of benzotriazole and boronic acid Benzotriazole is known for its versatile reactivity and stability, while boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions

Mecanismo De Acción

Target of Action

1H-Benzotriazole-7-boronic acid, like other benzotriazole derivatives, is known to interact with various molecular targets. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Biochemical Pathways

Benzotriazole derivatives are known to interact with various biochemical pathways due to their versatile reactivity .

Pharmacokinetics

The properties of benzotriazole derivatives can vary widely depending on their specific structures .

Result of Action

Benzotriazole derivatives are known to have a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Action Environment

The action of this compound can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .

Análisis Bioquímico

Biochemical Properties

The benzotriazole fragment in 1H-Benzotriazole-7-boronic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds

Cellular Effects

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects are likely due to the ability of benzotriazole derivatives to bind with enzymes and receptors in biological systems .

Molecular Mechanism

It is known that benzotriazole derivatives can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

Benzotriazole derivatives are known to be characterized by a long shelf-life, and their preparations are amenable to large scales .

Metabolic Pathways

Benzotriazole derivatives are known to be useful synthons for the Graebe–Ullmann reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-7-boronic acid can be synthesized through various methods. One common approach involves the reaction of benzotriazole with boronic acid derivatives under specific conditions. For instance, the condensation of benzotriazole with boronic acid in the presence of a catalyst can yield the desired product . Another method involves the use of organolithium reagents to introduce the boronic acid moiety onto the benzotriazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Benzotriazole-7-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The benzotriazole ring can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

1H-Benzotriazole-7-boronic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- Phenylboronic Acid

- 1H-Benzotriazole-1-carboxylic Acid

- 1-(Trimethylsilylmethyl)benzotriazole

Actividad Biológica

1H-Benzotriazole-7-boronic acid (CAS No. 1354701-14-6) is a compound that integrates the structural features of benzotriazole and boronic acid, which endows it with a diverse range of biological activities. This article explores its biological activity, mechanisms, and applications based on various studies and research findings.

Overview of Biological Activity

This compound is recognized for its potential in medicinal chemistry, particularly in drug development due to its unique chemical properties. The compound has shown promise in various biological applications, including:

- Anticancer Activity : Research indicates that derivatives of benzotriazole exhibit significant anticancer effects, particularly against certain types of lymphomas and solid tumors .

- Antibacterial and Antifungal Properties : The compound has demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .

- Antiviral Activity : Studies have shown that benzotriazole derivatives can inhibit the helicase activity of viruses such as Hepatitis C, West Nile, and Dengue viruses .

This compound operates through several biochemical pathways:

- Interaction with Molecular Targets : The benzotriazole moiety acts as an electron donor or acceptor, facilitating interactions with various biological targets. This includes the formation of stable complexes with proteins involved in cancer progression and microbial resistance .

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in viral replication, particularly helicases associated with Flaviviridae family viruses. Its derivatives have been shown to enhance selectivity and potency against these enzymes .

Table 1: Summary of Biological Activities

Case Studies

- Combination Therapy in Lymphoma : A study evaluated the combination of this compound with bortezomib for treating aggressive lymphomas. Results indicated improved outcomes in terms of drug resistance management, suggesting a synergistic effect between the two compounds .

- Antiviral Efficacy Against HCV : Research focused on the N-alkyl derivatives of benzotriazole demonstrated significant inhibitory effects on HCV helicase activity, with IC50 values around 6.5 µM. This highlights the potential for developing effective antiviral agents based on this scaffold .

- Antimicrobial Action : A series of benzotriazole derivatives were tested for their antimicrobial properties, revealing that certain compounds exhibited potent activity against both bacterial and fungal pathogens, outperforming conventional agents in some cases .

Future Directions

The ongoing research into this compound emphasizes its potential for further development into therapeutic agents. Future studies are likely to focus on:

- Structural Modifications : Enhancing selectivity and potency through chemical modifications to the boronic acid group.

- Expanded Biological Testing : Investigating additional biological activities such as anti-inflammatory effects or neuroprotective properties.

- Environmental Impact Studies : Understanding how this compound behaves in ecological contexts, particularly regarding its persistence in wastewater treatment systems.

Propiedades

IUPAC Name |

2H-benzotriazol-4-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRYIIBRKRLMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NNN=C12)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354701-14-6 | |

| Record name | (1H-1,2,3-benzotriazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.